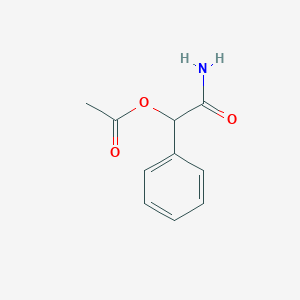

2-Amino-2-oxo-1-phenylethyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75881-79-7 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(2-amino-2-oxo-1-phenylethyl) acetate |

InChI |

InChI=1S/C10H11NO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,13) |

InChI Key |

FCZWNTWSYOQRRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Oxo 1 Phenylethyl Acetate and Its Structural Analogs

Conventional Multistep Synthesis Approaches

Traditional synthetic routes to 2-Amino-2-oxo-1-phenylethyl acetate (B1210297) and its analogs often involve sequential reactions, including acetylation, esterification, condensation, and coupling reactions. These methods provide reliable access to the target compounds, although they may require multiple steps and purification of intermediates.

Strategies Involving Acetylation and Esterification Reactions

One of the most direct conceptual approaches to the synthesis of 2-Amino-2-oxo-1-phenylethyl acetate involves the acetylation of a corresponding α-hydroxy amide precursor, 2-hydroxy-2-phenylacetamide. This method relies on the selective O-acetylation in the presence of a primary amide.

Chemoselective O-acylation of amino alcohols and their derivatives can be challenging due to the comparable or higher nucleophilicity of the amino group. However, under acidic conditions, the amine functionality is protonated and thus deactivated towards acetylation, allowing for the selective acetylation of the hydroxyl group. For instance, the O-acetylation of hydroxyamino acids has been successfully achieved using acetic anhydride (B1165640) in the presence of a strong acid like perchloric acid. nih.gov A similar strategy could be employed for the synthesis of this compound from 2-hydroxy-2-phenylacetamide.

Another conventional approach is the esterification of an α-amino acid derivative. While the direct esterification of an amino acid with an alcohol is possible, it often requires harsh conditions. A more common strategy involves the use of an activated carboxylic acid derivative. In the context of synthesizing analogs, the esterification of N-acylamino acids using reagents like triethyl orthoacetate has been reported. aklectures.com

Enzymatic approaches also offer a mild and selective alternative for acetylation and esterification. Lipases, for example, have been used for the chemoselective acetylation of aminophenols, where the enzyme selectively acylates the amino group. acs.org However, by carefully selecting the enzyme and reaction conditions, selective O-acetylation could potentially be achieved. An immobilized acyltransferase from Mycobacterium smegmatis has been used for the synthesis of 2-phenethyl acetate in water, demonstrating the potential of biocatalysis in this area.

Table 1: Examples of Acetylation and Esterification Reactions for the Synthesis of Related Compounds

| Precursor | Reagent(s) | Product | Key Features |

| Hydroxyamino acids | Acetic anhydride, Perchloric acid | O-acetylated hydroxyamino acids | Chemoselective O-acetylation under acidic conditions. nih.gov |

| 2-Aminophenol | Novozym 435, Vinyl acetate | N-(2-hydroxyphenyl)acetamide | Chemoselective N-acetylation using an immobilized lipase (B570770). acs.org |

| Amino acids | Triphosgene, Alcohol | Amino acid esters | Esterification via in situ generation of an acid anhydride. |

| 2-Phenylethanol | Immobilized MsAcT, Vinyl acetate | 2-Phenethyl acetate | Green synthesis in water using an immobilized acyltransferase. |

Condensation and Coupling Reactions in Scaffold Assembly

The formation of the core α-amino amide scaffold can be achieved through condensation and coupling reactions. A classic approach involves the reaction of an α-keto acid or its derivative with an amine, followed by further functionalization. For instance, the condensation of an arylglyoxal with an amine and a subsequent coupling partner can lead to the desired scaffold.

Peptide coupling reagents are also instrumental in forming the amide bond. Starting from a suitable α-hydroxy acid, such as mandelic acid, one could first protect the hydroxyl group as an acetate and then couple the resulting acid with ammonia (B1221849) or an ammonia equivalent using standard peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

N-Alkylation Protocols for Substituted Derivatives

While this compound itself is a primary amide, the synthesis of its N-substituted derivatives is of significant interest for creating libraries of bioactive compounds. The N-alkylation of primary amides can be achieved through various protocols.

Traditional methods often involve the use of strong bases to deprotonate the amide, followed by reaction with an alkyl halide. However, these conditions can sometimes lead to over-alkylation or side reactions. More modern approaches utilize transition metal catalysis. For example, cobalt-nanoparticle-catalyzed N-alkylation of amides with alcohols has been reported as an efficient and general methodology. nih.gov This "borrowing hydrogen" strategy involves the in situ oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting enamine or imine. nih.gov

Ruthenium-based catalysts have also been employed for the direct N-alkylation of α-amino acid esters and amides with alcohols, demonstrating high retention of stereochemistry. nih.gov Another strategy involves a competitive deprotonation/protonation approach for the selective monoalkylation of primary amines using their hydrobromide salts and alkyl bromides, which could be adapted for amides. rsc.org

Table 2: Selected N-Alkylation Protocols for Amides

| Amide Substrate | Alkylating Agent | Catalyst/Reagent | Key Features |

| Benzamides | Alcohols | Cobalt nanoparticles on carbon | Heterogeneous catalysis, broad substrate scope. nih.gov |

| α-Amino acid esters/amides | Alcohols | Ruthenium complex | High stereochemical retention, base-free. nih.gov |

| Primary amines (as HBr salts) | Alkyl bromides | Base (for deprotonation) | Selective monoalkylation via competitive deprotonation. rsc.org |

| Primary amides | Alkylboronic acids | Copper catalyst, NaOSiMe3, DTBP | Mild conditions for monoalkylation. |

Contemporary and Advanced Synthetic Techniques

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical methods. Multicomponent reactions and novel cross-coupling strategies are at the forefront of these advancements for the synthesis of complex molecules like this compound and its analogs.

Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are particularly well-suited for the synthesis of α-acyloxy amides. The Passerini and Ugi reactions are the most prominent examples.

The Passerini three-component reaction (P-3CR) is a cornerstone for the synthesis of α-acyloxy amides. It involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide. wikipedia.org For the synthesis of this compound, a hypothetical Passerini reaction could involve benzaldehyde, acetic acid, and a suitable isocyanide that can be later converted to an amino group. The reaction is typically carried out in aprotic solvents and proceeds with high atom economy. wikipedia.orgslideshare.net Mechanistic studies suggest a trimolecular, concerted pathway. wikipedia.org The versatility of the Passerini reaction has been demonstrated in the synthesis of a wide array of α-acyloxy amides, including those with potential biological activity. researchgate.net

The Ugi four-component reaction (U-4CR) is another powerful MCR that yields α-acylamino amides. It involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While the direct product is an N-acylated amino amide, modifications of the Ugi reaction can provide access to α-acyloxy amide structures. For instance, using a convertible isocyanide in an Ugi reaction can lead to a product that can be subsequently transformed into the desired α-acyloxy amide. The Ugi reaction is renowned for its ability to generate molecular diversity and has been extensively used in the synthesis of peptide-like structures and heterocyclic compounds. researchgate.netnih.gov

Table 3: Multicomponent Reactions for the Synthesis of α-Acyloxy Amide Scaffolds

| Reaction | Components | Product Type | Key Features |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | High atom economy, one-pot synthesis. wikipedia.orgslideshare.net |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Generates significant molecular diversity, widely used in medicinal chemistry. researchgate.netnih.gov |

Oxidative Cross-Coupling Methodologies for α-Amino Ketones

Oxidative cross-coupling reactions have emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. In the context of synthesizing derivatives of this compound, these methods can be applied to α-amino ketones.

Palladium-catalyzed oxidative cross-coupling of α-aminocarbonyl compounds with arylboronic acids has been developed for the synthesis of α-aryl-α-amino ketones. rsc.org This reaction proceeds via a direct C-H oxidation and subsequent arylation.

More relevant to the introduction of an acetate group, iodine-catalyzed oxidative cross-coupling of α-amino ketones with alcohols has been reported to produce α-carbonyl N,O-acetals. nih.govorganic-chemistry.orgacs.orgacs.org This metal-free method uses a combination of air and dimethyl sulfoxide (B87167) (DMSO) as oxidants and demonstrates high functional group tolerance. nih.govorganic-chemistry.org While this specific reaction yields an ether linkage, modifications of the nucleophile could potentially lead to the formation of an ester linkage. For example, using a carboxylic acid as the nucleophile in a similar oxidative coupling could directly install the acyloxy group.

Table 4: Oxidative Cross-Coupling Reactions for the Functionalization of α-Amino Ketones

| Substrate | Coupling Partner | Catalyst/Oxidant | Product Type |

| α-Aminocarbonyl compounds | Arylboronic acids | Palladium catalyst, T+BF4- | α-Aryl-α-amino ketones rsc.org |

| α-Amino ketones | Alcohols | Iodine, Air/DMSO | α-Carbonyl N,O-acetals nih.govorganic-chemistry.orgacs.orgacs.org |

Chemo- and Biocatalytic Synthesis Pathways

The development of efficient and selective synthetic routes to chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. Chemo- and biocatalytic methods have emerged as powerful tools for the synthesis of enantiomerically pure compounds, offering mild reaction conditions and high selectivity. This section explores the application of these methodologies to the synthesis of this compound and its structural analogs, with a focus on enzymatic resolutions and metal-catalyzed transformations.

Enzymatic Resolution and Transformations of Related Acetate Esters

Enzymatic kinetic resolution is a widely employed strategy for the separation of racemates. Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly well-suited for this purpose due to their broad substrate scope and high enantioselectivity. nih.govwikipedia.org The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers of a racemic substrate with the enzyme, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

In the context of this compound and its analogs, lipases can be used to selectively hydrolyze one enantiomer of a racemic ester, yielding an enantiomerically enriched alcohol and the unreacted ester of the opposite configuration. For instance, the resolution of racemic amino acid esters has been successfully achieved using lipases from various sources, such as Pseudomonas and Rhizopus species, which selectively hydrolyze the L-amino acid esters. nih.gov

A notable example is the dynamic kinetic resolution of phenylglycine methyl ester, a structural analog of the target compound. This process combines lipase-catalyzed ammonolysis with in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Using Novozym 435, D-phenylglycine amide was obtained with 78% enantiomeric excess (ee) at 46% conversion. researchgate.net

Furthermore, nitrilases have been employed in the chemoenzymatic synthesis of phenylglycine and its amide. By coupling the Strecker synthesis of racemic phenylglycinonitrile with an enzymatic hydrolysis step, (R)-phenylglycine has been synthesized with ee values of ≥ 95% and yields up to 81%. frontiersin.orgfrontiersin.org This approach demonstrates the power of combining chemical and biological transformations in a one-pot process. frontiersin.org

The table below summarizes key findings in the enzymatic resolution of compounds structurally related to this compound.

| Enzyme | Substrate | Reaction Type | Key Findings |

| Lipase (Amano PS, Rhizopus sp., Porcine Pancreas) | Racemic amino acid esters | Hydrolysis | Selective hydrolysis of L-amino acid esters. nih.gov |

| Candida antarctica Lipase A | Methyl indoline-2-carboxylate | Kinetic Resolution | Excellent activity and high enantiodiscrimination. nih.gov |

| Novozym 435 | d,l-phenylglycine methyl ester | Ammonolysis (Dynamic Kinetic Resolution) | D-phenylglycine amide obtained with 78% ee at 46% conversion. researchgate.net |

| Nitrilase from Pseudomonas fluorescens | rac-phenylglycinonitrile | Hydrolysis (Dynamic Kinetic Resolution) | (R)-phenylglycine synthesized with ≥95% ee and up to 81% yield. frontiersin.orgfrontiersin.org |

| Amidase from Mycobacterium neoaurum | Racemic Cα-fluoroalkyl substituted amino acid amides | Hydrolysis (Kinetic Resolution) | High enantioselectivity (E >200) for the production of (R)-acids. researchgate.net |

Metal-Catalyzed Reaction Development in Amino Alcohol Synthesis

Metal-catalyzed asymmetric synthesis provides a versatile and efficient alternative to enzymatic methods for producing chiral amino alcohols, which are important precursors and structural analogs to compounds like this compound. These reactions often utilize transition metal complexes with chiral ligands to control the stereochemical outcome.

Asymmetric Hydrogenation and Transfer Hydrogenation:

A prominent strategy is the asymmetric hydrogenation of prochiral ketones and enamines. Rhodium and ruthenium complexes bearing chiral phosphine (B1218219) ligands have proven to be highly effective catalysts for these transformations. For example, rhodium complexes with ligands such as DuanPhos can catalyze the asymmetric hydrogenation of α-dehydroamino ketones to furnish chiral α-amino ketones with up to 99% ee. nih.gov These α-amino ketones can be subsequently reduced to the corresponding chiral β-amino alcohols. nih.gov Similarly, Rh-TangPhos catalysts have been successfully applied to the asymmetric hydrogenation of N-aryl β-enamino esters, achieving high conversions and enantioselectivities up to 96.3% ee. nih.gov

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) as the hydrogen source. Chiral η6-arene/N-tosylethylenediamine-Ru(II) complexes are excellent catalysts for the ATH of aromatic ketones, and can also be utilized for asymmetric hydrogenation under acidic conditions. acs.orgnih.gov These catalysts have been used for the large-scale synthesis of chiral chromanols with 97% ee. acs.org Benzimidazole ligands derived from chiral amino acids have also been shown to be efficient in the ruthenium-catalyzed ATH of acetophenone, with turnover frequencies reaching 15400 h⁻¹ and enantioselectivities up to 77% ee. sioc-journal.cn

Other Metal-Catalyzed Reactions:

Beyond hydrogenation, other metal-catalyzed reactions have been developed for the synthesis of chiral amino alcohols. Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols provides a direct, one-step route to γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov This method avoids the need for protecting groups on the alcohol functionality. nih.gov Additionally, copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines has been shown to produce chiral γ-amino alcohols with tertiary carbon stereocenters in high yield and enantiomeric ratio. unimi.itacs.org Nickel-catalyzed enantioconvergent cross-coupling of racemic α-halo-α-amino acid derivatives with alkylzinc reagents has also emerged as a powerful method for the synthesis of a wide range of protected unnatural α-amino acids. nih.gov

The following table highlights selected metal-catalyzed reactions for the synthesis of chiral amino alcohols and their derivatives.

| Metal/Catalyst System | Substrate Type | Reaction Type | Key Findings |

| Rhodium/DuanPhos | α-dehydroamino ketones | Asymmetric Hydrogenation | Chiral α-amino ketones with up to 99% ee. nih.gov |

| Rhodium/TangPhos | N-aryl β-enamino esters | Asymmetric Hydrogenation | N-Aryl β-amino esters with up to 96.3% ee. nih.gov |

| [RuCl₂(p-cymene)]₂/Chiral Benzimidazole Ligand | Acetophenone | Asymmetric Transfer Hydrogenation | Up to 77% ee and high turnover frequency (15400 h⁻¹). sioc-journal.cn |

| η⁶-arene/N-tosylethylenediamine-Ru(II) | Aromatic ketones | Asymmetric Hydrogenation/Transfer Hydrogenation | High enantioselectivity (e.g., 97% ee for 4-chromanol). acs.orgnih.gov |

| Copper/Chiral Ligand | Unprotected allylic alcohols | Asymmetric Hydroamination | Direct synthesis of γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov |

| Copper/Chiral Ligand | Alkyne-functionalized oxetanes | Asymmetric Propargylic Amination | Chiral γ-amino alcohols with tertiary stereocenters in high yield and er. unimi.itacs.org |

| Nickel/Chiral Ligand | Racemic α-halo-α-amino acid derivatives | Enantioconvergent Cross-Coupling | Protected unnatural α-amino acids in good yield and high ee. nih.gov |

Stereochemical Control and Asymmetric Synthesis of 2 Amino 2 Oxo 1 Phenylethyl Acetate Derivatives

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to produce a specific diastereomer from a racemic or achiral starting material. This is often achieved by employing chiral auxiliaries that create a chiral environment, influencing the direction of bond formation. While direct diastereoselective synthesis of 2-amino-2-oxo-1-phenylethyl acetate (B1210297) is not extensively documented in the provided results, analogous strategies for related α-substituted carbonyl compounds offer valuable insights.

One effective strategy involves the deracemization of α-aryl-substituted chelates under mild conditions. In the synthesis of α-aryl-substituted LnDOTA chelates, it was observed that even when starting from racemic or achiral materials, the homochiral diastereoisomer could be obtained as the major product. nih.gov This deracemization occurs through the formation of an enolate stabilized by the aryl group, suggesting that the integrity of the stereocenter is not preserved during the synthesis, allowing for the preferential formation of the thermodynamically more stable diastereomer. nih.gov This principle could be applied to the synthesis of 2-amino-2-oxo-1-phenylethyl acetate derivatives, where the phenyl group could stabilize a transient enolate, enabling a diastereoselective outcome.

Another relevant approach is the diastereoselective nucleophilic addition to α-amino sulfinylimines. For instance, the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines utilized the diastereoselective addition of the Ruppert-Prakash reagent (TMSCF₃) to an α-amino sulfinylimine bearing Ellman's auxiliary. nih.gov This method highlights the power of chiral auxiliaries in controlling the stereochemical outcome of additions to imine derivatives, a strategy that could be adapted for the synthesis of α-amino amide structures.

The following table summarizes key aspects of these diastereoselective strategies:

| Strategy | Key Feature | Potential Application to Target Compound |

| Deracemization | Formation of a stabilized enolate intermediate leading to the thermodynamically favored diastereomer. nih.gov | The phenyl group in this compound could stabilize an enolate, allowing for a diastereoselective synthesis. |

| Chiral Auxiliary-Mediated Addition | Use of a chiral auxiliary (e.g., Ellman's auxiliary) to direct nucleophilic addition to an imine precursor. nih.gov | A chiral auxiliary could be attached to the nitrogen of a precursor imine, directing the stereoselective addition of an acetate equivalent. |

Enantioselective Approaches and Chiral Auxiliary Applications

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is commonly achieved through the use of chiral catalysts or by temporarily incorporating a chiral auxiliary into the substrate.

Chiral auxiliaries are compounds that, when attached to a prochiral substrate, direct a subsequent chemical transformation to occur with high stereoselectivity. youtube.com These auxiliaries are typically derived from readily available chiral sources such as amino acids, camphor, or carbohydrates. numberanalytics.com For the synthesis of α-amino acid derivatives, chiral auxiliaries have proven to be particularly effective. acs.orgacs.org The mechanism involves the formation of a diastereomeric intermediate, where the chiral auxiliary blocks one face of the molecule, forcing the reagent to attack from the less sterically hindered face. youtube.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com

While specific examples for this compound are not detailed in the provided search results, the general principles are widely applicable. For instance, a chiral auxiliary could be attached to the nitrogen atom of a phenylglycine precursor. Subsequent acylation or other modifications at the α-carbon would then proceed with high enantioselectivity.

Recent advancements have also focused on the development of racemization-free coupling reagents for the synthesis of chiral amides and peptides, which is crucial for maintaining the stereochemical integrity of the final product. rsc.org

The table below outlines different types of chiral auxiliaries and their potential application:

| Chiral Auxiliary Type | Example | Potential Application in Synthesizing the Target Compound |

| Amino acid-derived | (S)-Proline | Could be used to form a chiral imidazolidinone with a phenylglyoxal (B86788) precursor, directing subsequent reactions. |

| Camphor-derived | 8-Phenylmenthol youtube.com | Can be used to create a chiral ester or amide, influencing the stereochemistry of α-functionalization. |

| Oxazolidinones | Evans' auxiliaries | Acylation of an N-acyl oxazolidinone derived from a phenylglycine derivative could proceed with high enantioselectivity. |

Conformational Analysis in Stereocontrol

The effectiveness of a chiral auxiliary or catalyst in controlling stereochemistry is intimately linked to the conformational preferences of the transition state. Conformational analysis, therefore, plays a crucial role in understanding and predicting the outcome of asymmetric reactions.

In the context of chiral auxiliaries, the fixed conformation of the auxiliary-substrate adduct is key to achieving high stereoselectivity. For example, new chiral auxiliaries, such as C₂-symmetric 2,2-dimethylimidazolidines and 4-chiral 2,2-dialkyloxazolidines, have been designed based on conformational control. capes.gov.br The conformational analysis of their N-acryloyl derivatives, conducted through dynamic ¹H NMR spectroscopy and molecular mechanics calculations, revealed that the substituents on the auxiliary's ring system dictate a preferred conformation, which in turn leads to high facial selectivity in subsequent reactions. capes.gov.br

The concept of dual stereocontrol, where a single chiral source can be used to produce either enantiomer of a product by manipulating reaction conditions or non-chiral components, also relies heavily on understanding the subtle conformational and electronic effects in the transition state. scispace.comresearchgate.netnih.gov Computational studies have been instrumental in elucidating the mechanistic pathways and the origins of stereoselectivity in such reactions. For instance, in the asymmetric synthesis of γ-lactams, calculations revealed that CH-O and hydrogen bonding interactions in the Mannich step and torsional steering effects in the acylation step are responsible for stereocontrol. nih.gov

For the synthesis of this compound derivatives, a detailed conformational analysis of the chiral auxiliary-substrate intermediate would be essential to predict and optimize the stereochemical outcome.

Kinetic Resolution in Chiral Intermediate Production

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the difference in their reaction rates with a chiral catalyst or reagent. wikipedia.org This method is particularly useful for the production of chiral intermediates that can then be converted into the final target molecule.

Enzymatic kinetic resolution is a widely used and highly efficient method. For instance, the kinetic resolution of racemic 1-phenylethanol, a precursor to the phenylethyl acetate moiety, has been successfully achieved using lipases. nih.govscielo.br In this process, one enantiomer of the alcohol is selectively acylated, leaving the other enantiomer unreacted. For example, using lipase (B570770) from Burkholderia cepacia (BCL) in an ionic liquid, the kinetic resolution of (±)-1-phenylethanol via transesterification with vinyl acetate resulted in 50% conversion and an enantiomeric excess of the product (eep) of 99% in just 2 hours. nih.gov

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. wikipedia.org This has been demonstrated in the synthesis of chiral amino acids from amino acid amides. By combining a stereoselective amino acid amidase with an α-amino-ε-caprolactam racemase, the dynamic kinetic resolution of amino acid amides was achieved, leading to the production of enantiomerically pure D- or L-amino acids. acs.orgnih.govnih.gov This approach could be directly applicable to the resolution of racemic this compound or its precursors.

The following table presents data on the enzymatic kinetic resolution of intermediates relevant to the synthesis of this compound:

| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | Product ee (%) | Reference |

| (±)-1-Phenylethanol | Candida rugosa lipase (CRL) - PCMC | Vinyl Acetate | [Bmim][PF₆] | 44 | >99 | nih.gov |

| (±)-1-Phenylethanol | Burkholderia cepacia lipase (BCL) - AREP | Vinyl Acetate | [Bmim][PF₆] | 50 | 99 | nih.gov |

| (±)-1-Phenylethanol | Novozym 435 (CALB) | Vinyl Acetate | Toluene (B28343) | 43 (isolated) | >99 | scielo.br |

| l-Alanine amide | d-Aminopeptidase (DAP) & ACL Racemase | - | Water | 100 | >99 (d-Alanine) | acs.orgnih.gov |

PCMC: Protein Coated Micro-Crystals; AREP: Acetone-Rinsed Enzyme Preparation; [Bmim][PF₆]: 1-butyl-3-methylimidazolium hexafluorophosphate; ACL: α-amino-ε-caprolactam

Chemical Reactivity and Transformation Pathways of 2 Amino 2 Oxo 1 Phenylethyl Acetate

Nucleophilic Addition Reactions at the Carbonyl Center

The ester carbonyl group in 2-Amino-2-oxo-1-phenylethyl acetate (B1210297) is an electrophilic center susceptible to attack by nucleophiles. However, its reactivity is sterically hindered by the adjacent bulky phenyl and acetamide (B32628) groups. Compounds of this class, known as α-acyloxy amides, are often synthesized via multicomponent reactions like the Passerini reaction acs.orgresearchgate.net. The stability of this linkage can be significant, particularly when bulky substituents are present acs.org.

Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), are required to add to the ester carbonyl. Such a reaction would typically proceed via a two-step addition, leading to a tertiary alcohol after acidic workup. The initial addition would form a ketone intermediate, which would then react with a second equivalent of the organometallic reagent.

The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the acetate leaving group to form a ketone. A subsequent attack by another nucleophile on the newly formed ketone yields the tertiary alcohol.

Ester Hydrolysis and Transesterification Reactions

The acetate ester group is a primary site for hydrolysis and transesterification reactions, which can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester undergoes hydrolysis to yield acetic acid and 2-amino-2-oxo-1-phenylethanol. The reaction is initiated by the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon youtube.comlibretexts.org. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products chemguide.co.uk.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester is irreversibly hydrolyzed. The hydroxide ion directly attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a carboxylate salt (sodium acetate) and 2-amino-2-oxo-1-phenylethanol chemguide.co.ukyoutube.com. This process is known as saponification and is generally faster and more complete than acid-catalyzed hydrolysis.

Enzymatic Hydrolysis: Lipases and other esterases are enzymes that can catalyze the hydrolysis of esters, often with high chemo- and enantioselectivity wikipedia.org. For a chiral compound like 2-Amino-2-oxo-1-phenylethyl acetate, enzymatic resolution could potentially be used to selectively hydrolyze one enantiomer, yielding an enantiomerically enriched alcohol and the unreacted ester scirp.org. The efficiency of such enzymatic processes depends on factors like the specific enzyme used, solvent, and temperature scirp.org.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol wikipedia.orgmasterorganicchemistry.com. For this compound, this can be achieved by reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst. This equilibrium-driven reaction would produce a new ester and ethanol (B145695). Driving the reaction to completion often requires using the new alcohol as the solvent or removing the ethanol as it forms wikipedia.org.

Summary of Hydrolysis and Transesterification Reactions

| Reaction Type | Catalyst/Reagent | Products | Key Features |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄) + H₂O | Acetic Acid + 2-Amino-2-oxo-1-phenylethanol | Reversible; requires excess water to favor products. chemguide.co.uk |

| Base-Promoted Hydrolysis | Base (e.g., NaOH) | Acetate Salt + 2-Amino-2-oxo-1-phenylethanol | Irreversible (saponification). youtube.com |

| Enzymatic Hydrolysis | Lipase (B570770) / Esterase | Acetic Acid + 2-Amino-2-oxo-1-phenylethanol | Potentially enantioselective. wikipedia.orgscirp.org |

| Transesterification | Acid or Base + R'-OH | New Ester (R'-acetate) + 2-Amino-2-oxo-1-phenylethanol | Equilibrium process. wikipedia.orgmasterorganicchemistry.com |

Functional Group Interconversions of the Amino Moiety

The primary amide (carboxamide) functionality offers several pathways for chemical transformation.

Dehydration to a Nitrile: Primary amides can be dehydrated to form nitriles using various dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) orgoreview.commasterorganicchemistry.com. The reaction involves the conversion of the amide oxygen into a good leaving group, followed by elimination to form the cyano group. This would convert this compound into 2-cyano-1-phenylethyl acetate. More modern and milder methods have also been developed nih.govorganic-chemistry.org.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom wikipedia.org. This reaction proceeds by treating the amide with bromine and a strong base (like NaOH) to form an isocyanate intermediate, which is then hydrolyzed to the amine jove.commasterorganicchemistry.com. Applying this to this compound would be complex, as the reaction conditions could also hydrolyze the ester. If successful, it would theoretically lead to the formation of 1-amino-1-phenylethyl acetate after decarboxylation of an intermediate carbamic acid.

Reactions Involving the Phenylethyl Substituent

The phenyl group is subject to electrophilic aromatic substitution (EAS) reactions. The existing substituent, an alkyl chain bearing ester and amide functionalities, influences the rate and position of the incoming electrophile.

The -CH(OAc)(CONH₂) group as a whole is electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms. Therefore, it acts as a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene (B151609) itself libretexts.orglibretexts.org. Deactivating groups generally direct incoming electrophiles to the meta position libretexts.orglibretexts.org. This is because the resonance structures of the sigma complex intermediate show that the positive charge is destabilized at the ortho and para positions by the electron-withdrawing substituent, making the meta attack relatively more favorable.

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would introduce a nitro (-NO₂) group onto the phenyl ring youtube.commasterorganicchemistry.com. For this compound, the major product would be the meta-nitrated derivative.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the substitution of a hydrogen atom on the aromatic ring with a halogen. The primary product would be the meta-halogenated compound.

Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product | Directing Influence |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Amino-2-oxo-1-(3-nitrophenyl)ethyl acetate | meta-directing (deactivating). libretexts.orglibretexts.org |

| Halogenation | Br₂, FeBr₃ | 2-Amino-2-oxo-1-(3-bromophenyl)ethyl acetate | meta-directing (deactivating). libretexts.orglibretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed | Ring is strongly deactivated. |

Spectroscopic and Crystallographic Characterization of 2 Amino 2 Oxo 1 Phenylethyl Acetate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) Analysis of Chemical Environments

No experimental ¹H NMR data for 2-Amino-2-oxo-1-phenylethyl acetate (B1210297) could be located in the searched scientific literature.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

No experimental ¹³C NMR data for 2-Amino-2-oxo-1-phenylethyl acetate could be found in the public domain.

Two-Dimensional NMR Techniques for Connectivity Mapping

Information regarding 2D NMR studies (e.g., COSY, HSQC, HMBC) for this specific compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No mass spectrometry data detailing the molecular weight or fragmentation pattern of this compound was discovered.

Infrared (IR) Spectroscopy for Functional Group Identification

No IR spectroscopy data identifying the characteristic absorption bands for the functional groups in this compound could be retrieved.

X-Ray Diffraction Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies that describe the solid-state structure of this compound.

Single Crystal X-Ray Analysis of Molecular Conformation

A definitive determination of the three-dimensional structure of this compound in the solid state would be achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

To perform this analysis, a high-quality single crystal of the compound is required. This crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The expected data from such an analysis would be presented in a crystallographic information file (CIF) and summarized in tables. Below is a hypothetical representation of the kind of data that would be generated.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₃ |

| Formula Weight | 193.20 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

Beyond the conformation of a single molecule, single-crystal X-ray analysis also reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions, such as hydrogen bonds, which are critical in determining the physical properties of the compound.

Given the presence of an amide group (N-H donor) and carbonyl and ester oxygen atoms (hydrogen bond acceptors) in this compound, the formation of hydrogen bonding networks is highly probable. These interactions would likely play a significant role in the crystal packing. For example, studies on 2-amino-2-oxoacetic acid show that its molecular structure and crystal packing are stabilized by intra- and intermolecular O-H···O and N-H···O hydrogen bonds.

The analysis would identify the specific atoms involved in hydrogen bonding, their distances, and angles, which are typically presented in a table.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N—H···O | Value | Value | Value | Value |

(D = donor atom; A = acceptor atom)

The elucidation of these hydrogen-bonding motifs (e.g., chains, sheets, or three-dimensional networks) is fundamental to understanding the supramolecular chemistry of the compound. Other potential intermolecular interactions, such as C-H···π or π-π stacking interactions involving the phenyl rings, would also be investigated.

Advanced Spectroscopic Methods (e.g., Microwave Spectroscopy for Conformation Analysis)

While single-crystal X-ray diffraction provides information about the solid-state conformation, advanced spectroscopic methods like microwave spectroscopy can determine the precise geometric structure of a molecule in the gas phase, free from intermolecular interactions.

Microwave spectroscopy measures the rotational transitions of a molecule, which are highly sensitive to its mass distribution and, therefore, its conformation. By analyzing the microwave spectrum, highly accurate rotational constants can be determined. These experimental constants can then be compared with those calculated for theoretically predicted conformations (using computational chemistry methods) to identify the specific conformer(s) present in the gas phase.

For a molecule like this compound, with several rotatable bonds, multiple conformers could potentially exist. Microwave spectroscopy would not only identify these conformers but could also provide information on their relative energies and the energy barriers to their interconversion. For example, a study on the related molecule 2-amino-1-phenylethanol (B123470) identified two different conformers stabilized by an intramolecular hydrogen bond.

The data from such an experiment would be presented as a set of rotational constants for each observed conformer.

Table 3: Hypothetical Rotational Constants for a Conformer of this compound

| Rotational Constant | Value (MHz) |

|---|---|

| A | Value |

| B | Value |

This information is invaluable for understanding the intrinsic conformational preferences of the molecule, which are governed by intramolecular forces such as hydrogen bonding and steric hindrance.

Theoretical and Computational Investigations of 2 Amino 2 Oxo 1 Phenylethyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. For a compound like 2-Amino-2-oxo-1-phenylethyl acetate (B1210297), these calculations can reveal the distribution of electrons and identify sites prone to chemical reactions.

A typical approach would involve geometry optimization of the molecule's structure using a functional like B3LYP with a basis set such as 6-311++G(d,p). From the optimized geometry, a variety of electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. For 2-Amino-2-oxo-1-phenylethyl acetate, the MEP would likely show negative potential (red/yellow areas) around the oxygen atoms of the carbonyl groups (both amide and ester) and the nitrogen atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the amide protons, making them potential sites for nucleophilic interaction.

Atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantify the charge distribution on an atom-by-atom basis. This data can pinpoint the most electrophilic and nucleophilic centers with greater precision. For instance, the carbonyl carbon of the ester group is expected to carry a significant positive charge, marking it as a primary site for nucleophilic attack, such as in hydrolysis.

Table 1: Illustrative Calculated Electronic Properties for this compound (Note: The following data is hypothetical and serves as an example of what would be obtained from DFT calculations.)

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Studies

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations can explore the conformational flexibility and dynamics of this compound over time. An MD simulation would model the interactions between the atoms of the molecule and with a surrounding solvent (like water or dimethyl sulfoxide) to simulate its behavior in a realistic environment.

These simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule by tracking the torsional angles of its rotatable bonds, such as the C-C bond connecting the phenyl group and the chiral center, and the C-O bond of the ester. By analyzing the trajectory of the simulation, one can identify the most stable and frequently occurring conformations. This is crucial as the molecule's shape can significantly influence its biological activity and physical properties.

Prediction of Spectroscopic Parameters and Conformational Energies

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to aid in the experimental characterization of a compound. Using methods like DFT, it is possible to calculate the expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies that would appear in an Infrared (IR) spectrum.

The prediction of these spectra for different stable conformers, identified through conformational analysis, can be particularly insightful. For instance, the chemical shift of the proton on the chiral carbon would likely vary depending on the orientation of the adjacent phenyl and acetate groups. Similarly, the vibrational stretching frequency of the carbonyl groups could differ slightly between conformations due to changes in the local electronic environment. Comparing these predicted spectra with experimental data can help confirm the presence of specific conformers in a sample.

Conformational energy calculations can provide a quantitative measure of the relative stability of different spatial arrangements. By systematically rotating the key single bonds and calculating the energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. The energy differences between these conformers, often expressed in kcal/mol, indicate their relative populations at a given temperature according to the Boltzmann distribution.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is hypothetical and representative of typical computational outputs.)

| Functional Group | Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Symmetric Stretch | 3450 |

| N-H (Amide) | Asymmetric Stretch | 3350 |

| C=O (Amide) | Stretch | 1685 |

| C=O (Ester) | Stretch | 1740 |

| C-O (Ester) | Stretch | 1230 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to investigate potential chemical reactions involving this compound, such as its hydrolysis. By modeling the reaction pathway, it is possible to identify the transition state structures and calculate the activation energies required for the reaction to proceed.

For example, the base-catalyzed hydrolysis of the ester group could be modeled by introducing a hydroxide (B78521) ion. The calculations would map the energy profile as the hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the acetate group. The energy barrier for this process would provide a quantitative measure of the reaction rate.

Similarly, the hydrolysis of the amide bond, which is generally more stable than the ester bond, could also be investigated. By comparing the calculated activation energies for the hydrolysis of both functional groups, one could predict which is more likely to occur under specific conditions. This information is invaluable for understanding the chemical stability and potential degradation pathways of the molecule.

Role of 2 Amino 2 Oxo 1 Phenylethyl Acetate As a Synthetic Intermediate

Precursor in the Synthesis of α-Amino Acids and Peptidomimetics

The synthesis of α-amino acids and their mimics, known as peptidomimetics, is a field of intense research due to their fundamental role in biology and medicine. While numerous synthetic methodologies exist for the preparation of these crucial molecules, a specific role for 2-Amino-2-oxo-1-phenylethyl acetate (B1210297) as a direct precursor is not well-documented in the available scientific literature.

General strategies for α-amino acid synthesis often involve the amination of α-halo acids, the Strecker synthesis, or the alkylation of glycine (B1666218) equivalents. mdpi.com Peptidomimetics, which are designed to replicate the structure and function of natural peptides but with improved properties like stability and bioavailability, are often synthesized through complex, multi-step sequences or by using conformationally constrained building blocks. However, specific examples detailing the conversion of 2-Amino-2-oxo-1-phenylethyl acetate into α-amino acids or its incorporation into peptidomimetic scaffolds could not be identified in the reviewed literature.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Amino acids and their derivatives can serve as versatile building blocks for the synthesis of nitrogen-containing heterocycles. Nevertheless, a specific application of this compound as a foundational unit for the construction of heterocyclic systems is not prominently featured in published research. While general methods for synthesizing heterocycles from various starting materials are abundant, the utility of this specific compound remains underexplored in this context.

Utility in the Construction of Diverse Organic Scaffolds

The development of diverse organic scaffolds is central to drug discovery and combinatorial chemistry, providing a framework for the generation of large libraries of compounds for biological screening. While amino acid-derived scaffolds are of significant interest, the specific contribution of this compound to this area is not substantially documented. The available literature does not provide specific examples or data tables illustrating its use in the systematic construction of varied molecular skeletons.

Contribution to Complex Molecule Synthesis in Research

The total synthesis of complex natural products and other intricate organic molecules represents a significant challenge and a driving force for the development of new synthetic methods. While the structural features of this compound, including a chiral center and multiple functional groups, suggest its potential as an intermediate in complex synthesis, there is a lack of specific case studies or research articles in the scientific literature that highlight its application in the total synthesis of a complex target molecule.

Analytical Methodologies for Purity and Isomeric Analysis

Chromatographic Separation Techniques for Compound Purification and Analysis

Chromatographic techniques are fundamental in the analysis and purification of "2-Amino-2-oxo-1-phenylethyl acetate (B1210297)," leveraging the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal methods utilized.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of "2-Amino-2-oxo-1-phenylethyl acetate" due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture.

For the analysis of related phenylglycine derivatives, which are precursors to "this compound," specific HPLC methods have been developed. For instance, D(-)-α-phenylglycine has been successfully analyzed using a 5μm Hypersil spherisorb ODS 1 column (250×4.6 mm) under isocratic conditions, with a run time of less than five minutes. researchgate.net Another method for separating L-(+)-alpha-phenylglycine and L-phenylalanine utilizes a Cogent Silica-C™ column (4.6 x 75mm, 4µm, 100Å) with a mobile phase consisting of DI Water with 0.1% formic acid and acetonitrile. mtc-usa.com For structurally analogous compounds like 2-((2-Chloro-1-oxoethyl)amino)ethyl acetate, a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid has proven effective. sielc.com

Detection is typically achieved using an ultraviolet (UV) detector, as the phenyl group in "this compound" provides strong chromophoric activity. The selection of the specific stationary phase, mobile phase composition (including pH and organic modifiers), flow rate, and detector wavelength are all critical parameters that must be optimized for the successful separation and quantification of the target compound and any potential impurities.

Table 1: Exemplary HPLC Conditions for Analysis of Related Phenylglycine Derivatives

| Parameter | Method 1 (for D(-)-α-phenylglycine) researchgate.net | Method 2 (for L-(+)-alpha-phenylglycine) mtc-usa.com |

|---|---|---|

| Column | 5μm Hypersil spherisorb ODS 1 (250×4.6 mm) | Cogent Silica-C™, 4μm, 100Å (4.6 x 75mm) |

| Mobile Phase | Isocratic | A: DI Water / 0.1% Formic Acid; B: Acetonitrile |

| Sample Preparation | Dissolved in a suitable solvent | 0.3mg/mL in 50:50 Acetonitrile/DI Water/0.5% Formic Acid |

| Detection | UV Spectrometry | UV Spectrometry |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of "this compound," direct analysis by GC is challenging. The presence of the primary amide and the potential for thermal degradation necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. niscpr.res.innih.gov

Common derivatization strategies for amino acids and their derivatives include silylation or acylation of the polar functional groups. niscpr.res.innih.gov For example, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylating agent that can be used to derivatize the amide group. researchgate.net Alternatively, acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be employed. nih.gov Once derivatized, the compound can be analyzed on a suitable GC column, often a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. nih.gov The GC-MS approach provides the added advantage of structural information, which is invaluable for impurity identification.

It is crucial to optimize the derivatization reaction to ensure complete conversion without the formation of byproducts or racemization if chiral analysis is intended. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions, identifying compounds, and assessing purity. For "this compound," silica (B1680970) gel G plates are typically used as the stationary phase. niscpr.res.in

The choice of the mobile phase (eluent) is critical and is determined by the polarity of the compound. A variety of solvent systems can be employed, often consisting of a mixture of a nonpolar solvent (like toluene (B28343) or hexane) and a more polar solvent (such as ethyl acetate, methanol, or acetic acid). sigmaaldrich.com The separation is based on the differential partitioning of the compound and its impurities between the stationary phase and the mobile phase.

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic ring in the molecule. niscpr.res.inrsc.orgresearchgate.netchemistryviews.orgosti.gov Alternatively, staining with a suitable reagent, such as a solution of p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium, can be used for detecting aromatic amines and amides. niscpr.res.in

Table 2: Common TLC Solvent Systems for Aromatic Amides and Amino Acid Derivatives

| Solvent System Code sigmaaldrich.com | Solvents | Composition by Volume |

|---|---|---|

| 0003 | Toluene : Dioxane : Acetic Acid | 95 : 25 : 4 |

| 0009 | Chloroform : Methanol | 9 : 1 |

| 011A | Chloroform : Methanol : Acetic Acid | 90 : 8 : 2 |

| 013A | Chloroform : Ethyl Acetate | 1 : 1 |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

"this compound" possesses a chiral center at the alpha-carbon, meaning it can exist as a pair of enantiomers. Therefore, methods to separate and quantify these enantiomers are essential to determine the enantiomeric purity of the compound. Chiral chromatography is the most widely used technique for this purpose. nih.govnih.gov

This can be achieved through either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). In chiral HPLC, separation is accomplished using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). tci-thaijo.orgscas.co.jp CSPs are columns where a chiral selector is immobilized on the support material. For derivatives of phenylglycine, polysaccharide-based chiral stationary phases have shown effectiveness. Another approach involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Phenylthiocarbamoyl derivatives of amino acids have been successfully separated on chiral phase HPLC columns. nih.gov

Alternatively, a chiral mobile phase additive, such as a copper(II) complex with an amino acid like L-proline, can be used with a conventional C18 column to achieve enantiomeric separation of phenylglycine. tci-thaijo.org

Chiral GC often requires derivatization of the analyte, followed by separation on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., CHIRALDEX™). sigmaaldrich.com For instance, N-trifluoroacetyl (N-TFA) derivatives of 1-phenylethylamine (B125046) enantiomers have been resolved using such columns. sigmaaldrich.com

Table 3: Examples of Chiral Separation Techniques for Phenylglycine and Related Compounds

| Technique | Method | Principle | Reference |

|---|---|---|---|

| Chiral HPLC | Chiral Mobile Phase Additive | A C18 column with a mobile phase containing a copper(II)/L-proline mixture. | tci-thaijo.org |

| Chiral HPLC | Chiral Stationary Phase | Separation of phenylthiocarbamoyl derivatives on a phenylcarbamoylated/β-cyclodextrin phase. | nih.gov |

| Chiral GC-MS | Chiral Stationary Phase | Separation of pentafluoropropionic anhydride/heptafluorobutanol derivatives on a Chirasil-L-Val column. | researchgate.netnih.gov |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample of the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's empirical formula. This comparison serves as a crucial validation of the compound's elemental composition and purity. researchgate.netdeepdyve.com

For "this compound," the molecular formula is C₁₀H₁₁NO₃. Based on this formula, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₁NO₃)

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 62.17 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.74 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.85 |

| Total | 193.19 | 100.00 |

A close correlation between the experimental and theoretical values provides strong evidence for the compound's proposed structure and purity.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry necessitates the development of new synthetic pathways for 2-Amino-2-oxo-1-phenylethyl acetate (B1210297) that are both economically viable and environmentally benign. Current research trends point towards biocatalysis as a promising alternative to traditional chemical synthesis. nih.gov The use of enzymes, such as lipases, in solvent-free systems for the production of related phenylethyl acetates has demonstrated high conversion rates and operational stability. mdpi.com Future research could focus on identifying or engineering specific enzymes for the direct and stereoselective synthesis of 2-Amino-2-oxo-1-phenylethyl acetate, potentially from renewable feedstocks. researchgate.net This approach aligns with the growing demand for natural and sustainably sourced ingredients in various industries. nih.gov

Another avenue for sustainable synthesis lies in the optimization of reaction conditions to minimize waste and energy consumption. This includes the exploration of alternative energy sources like microwave irradiation or mechanochemistry to accelerate reaction times and improve yields. The development of catalytic systems that can be easily recovered and reused would further enhance the sustainability of the manufacturing process.

Exploration of Undiscovered Reactivity Profiles

A comprehensive understanding of a molecule's reactivity is fundamental to expanding its applications. For this compound, there remain uncharted areas of its chemical behavior. Systematic studies on its reactions with a diverse range of electrophiles and nucleophiles could unveil novel transformations and lead to the synthesis of new derivatives with unique properties. For instance, the strategic modification of the phenyl ring or the functionalization of the amide and ester groups could yield compounds with tailored biological activities or material characteristics.

Investigating the compound's potential as a synthon in multicomponent reactions could also open up new synthetic possibilities, allowing for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net Such explorations could lead to the discovery of new chemical entities with applications in pharmaceuticals, agrochemicals, or materials science.

Advanced Computational Studies on Reactivity and Selectivity

The synergy between experimental work and computational chemistry offers a powerful tool for accelerating chemical discovery. Advanced computational studies, utilizing methods such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and selectivity of this compound. nih.gov These theoretical models can predict reaction outcomes, elucidate reaction mechanisms, and guide the rational design of new experiments.

Specifically, computational analysis can be employed to:

Predict the most favorable sites for electrophilic and nucleophilic attack.

Model the transition states of potential reactions to understand activation barriers and reaction kinetics.

Simulate the interaction of the molecule with biological targets to predict potential pharmacological activity. nih.gov

By providing a molecular-level understanding of its behavior, computational studies can significantly de-risk and streamline the experimental exploration of this compound's chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation. nih.gov Integrating the synthesis of this compound into flow chemistry platforms offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater process control. mdpi.com Continuous flow reactors can enable the precise manipulation of reaction parameters, leading to higher yields and purities. mdpi.com

Furthermore, the incorporation of this synthesis into fully automated platforms, potentially guided by artificial intelligence, represents a significant leap forward. researchgate.netsynplechem.com These systems can autonomously optimize reaction conditions, perform high-throughput screening of reaction parameters, and even suggest novel synthetic routes. synplechem.com The development of such automated processes would not only increase efficiency but also facilitate the rapid production of libraries of related compounds for various screening purposes. chemspeed.com

Investigation of Solid-State Properties for Advanced Chemical Materials Research

The arrangement of molecules in the solid state dictates many of a material's bulk properties, including its mechanical, optical, and electronic characteristics. A thorough investigation into the solid-state properties of this compound and its derivatives is a largely unexplored area with significant potential. Techniques such as X-ray crystallography can be used to determine its crystal structure, revealing details about intermolecular interactions like hydrogen bonding and π-stacking.

Understanding these interactions is crucial for the rational design of new materials. For example, by modifying the molecular structure, it may be possible to tune the solid-state packing to create materials with specific properties, such as:

Polymorphs with different solubilities and stabilities.

Co-crystals with enhanced physical properties.

Organic semiconductors or other functional materials.

This line of research could lead to the development of advanced chemical materials with applications in electronics, optics, and pharmaceuticals.

Q & A

Q. How can synthesis protocols for 2-amino-2-oxo-1-phenylethyl acetate be optimized to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires rigorous control of reaction parameters. Key factors include:

- Temperature : Maintain a narrow range (e.g., 0–5°C for exothermic steps) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in amide bond formation.

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., amino groups) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. What analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of single-crystal structures to confirm stereochemistry and hydrogen-bonding networks .

- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic and carbonyl regions. DMSO-d₆ is ideal for observing NH protons .

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of ethyl acetate moiety) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity variability : Re-test compounds using orthogonal methods (e.g., TLC vs. HPLC) and quantify impurities via LC-MS.

- Assay conditions : Standardize cell-based assays (e.g., MTT for cytotoxicity) with controls for metabolic interference.

- Receptor promiscuity : Perform competitive binding assays (e.g., SPR or radioligand displacement) to confirm target specificity. Cross-reference PubChem bioactivity data to identify off-target effects .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs) from the PDB. Focus on binding energy (< -7 kcal/mol) and hydrogen-bond interactions with the oxo and amino groups.

- MD simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability and ligand-protein residence time.

- ADMET prediction : Employ SwissADME to evaluate solubility (LogP < 3) and cytochrome P450 inhibition risks .

Q. How can the metabolic stability of this compound be evaluated in preclinical models?

- Methodological Answer :

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂). Monitor degradation via LC-MS/MS.

- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.

- In vivo PK studies : Administer IV/PO doses in rodents and collect plasma samples at 0–24h. Calculate AUC and bioavailability using non-compartmental analysis (WinNonlin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.